molecular formula C9H13BrN2O B1528158 4-Bromo-5-isopropoxybenzene-1,2-diamine CAS No. 1373232-64-4

4-Bromo-5-isopropoxybenzene-1,2-diamine

Cat. No.: B1528158
CAS No.: 1373232-64-4
M. Wt: 245.12 g/mol
InChI Key: LKAOTQYXOHRAHK-UHFFFAOYSA-N
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Description

4-Bromo-5-isopropoxybenzene-1,2-diamine is a useful research compound. Its molecular formula is C9H13BrN2O and its molecular weight is 245.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-5-isopropoxybenzene-1,2-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-5-isopropoxybenzene-1,2-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-5-propan-2-yloxybenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O/c1-5(2)13-9-4-8(12)7(11)3-6(9)10/h3-5H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKAOTQYXOHRAHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)N)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Profile: 4-Bromo-5-isopropoxy-1,2-phenylenediamine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical properties, synthesis, and application of 4-Bromo-5-isopropoxy-1,2-phenylenediamine (CAS 1373232-64-4), a critical intermediate in the development of kinase inhibitors.

Executive Summary

4-Bromo-5-isopropoxy-1,2-phenylenediamine is a specialized aromatic building block used primarily in the synthesis of fused heterocyclic systems such as benzimidazoles and quinoxalines . Its structural motif—combining a lipophilic isopropoxy group with a reactive bromine handle—makes it a "privileged scaffold" in medicinal chemistry. It is frequently employed to optimize the pharmacokinetic profile (solubility and metabolic stability) of ATP-competitive kinase inhibitors targeting pathways like MEK , EGFR , and ALK .

This guide provides a rigorous analysis of its molecular weight characteristics, synthetic pathways, and handling protocols for drug development researchers.

Physicochemical Specifications

Precise molecular weight determination is vital for stoichiometry in GMP synthesis and for identifying the compound via High-Resolution Mass Spectrometry (HRMS). Due to the presence of Bromine, the compound exhibits a characteristic isotopic signature.

Molecular Data Table
PropertyValueNotes
IUPAC Name 4-Bromo-5-isopropoxybenzene-1,2-diamine
CAS Number 1373232-64-4 Verified Identifier
Molecular Formula C₉H₁₃BrN₂O
Average Mol.[1][2][3][4][5][6][7][8][9] Weight 245.12 g/mol Used for bulk stoichiometry
Monoisotopic Mass 244.0211 Da Based on ⁷⁹Br (50.7%)
Isotopic Peak 246.0191 Da Based on ⁸¹Br (49.3%)
Appearance Off-white to pale brown solidSensitive to oxidation
Solubility DMSO, Methanol, DCMLow water solubility
Isotopic Abundance Analysis

Unlike standard organic molecules, this compound does not have a single dominant mass peak. The natural abundance of Bromine isotopes (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%) creates a 1:1 doublet pattern in mass spectrometry.

  • Target Mass for LC-MS (M+H)⁺:

    • Peak A: 245.03 (⁷⁹Br)

    • Peak B: 247.03 (⁸¹Br)

    • Note: Researchers must look for this "twin tower" signature to confirm identity.

Synthetic Pathway Design

The synthesis of 4-Bromo-5-isopropoxy-1,2-phenylenediamine typically proceeds via the functionalization of 3-isopropoxyaniline . The workflow requires careful regiocontrol to ensure the bromine and nitro groups (the amine precursor) are installed in the correct 4,5-orientation relative to the 1,2-diamine core.

Mechanistic Workflow
  • Protection: Acetylation of the aniline prevents over-bromination and oxidation.

  • Bromination: Electrophilic aromatic substitution occurs para to the acetamide (strong activator) and ortho to the isopropoxy group.

  • Nitration: The directing effects of the acetamide (ortho-director) and the steric bulk of the bromine/isopropoxy groups force the nitro group into the remaining open ortho position.

  • Deprotection & Reduction: Hydrolysis of the amide followed by catalytic hydrogenation yields the final diamine.

Visual Synthesis Protocol (DOT)

SynthesisPath Start Starting Material: 3-Isopropoxyaniline Step1 Step 1: Acetylation (Ac2O, AcOH) Start->Step1 Inter1 Intermediate 1: N-(3-isopropoxyphenyl)acetamide Step1->Inter1 Step2 Step 2: Bromination (NBS or Br2, DMF) Inter1->Step2 Regioselective (Para to NHAc) Inter2 Intermediate 2: N-(4-bromo-3-isopropoxyphenyl)acetamide Step2->Inter2 Step3 Step 3: Nitration (HNO3, H2SO4) Inter2->Step3 Ortho to NHAc Inter3 Intermediate 3: N-(4-bromo-5-isopropoxy-2-nitrophenyl)acetamide Step3->Inter3 Step4 Step 4: Hydrolysis & Reduction (1. HCl/EtOH; 2. H2, Pd/C or Fe/NH4Cl) Inter3->Step4 Final Final Product: 4-Bromo-5-isopropoxy-1,2-phenylenediamine Step4->Final

Figure 1: Step-wise synthetic route ensuring correct regiochemistry for the 4,5-disubstituted pattern.

Experimental Protocol: Reduction Step

The following protocol describes the critical final step: converting the nitro-amine precursor to the diamine.

Objective: Selective reduction of the nitro group without dehalogenating the bromine atom.

Reagents:

  • Precursor: 4-Bromo-5-isopropoxy-2-nitroaniline (1.0 eq)

  • Iron Powder (5.0 eq)

  • Ammonium Chloride (NH₄Cl) (5.0 eq)

  • Solvent: Ethanol/Water (4:1 ratio)

Procedure:

  • Dissolution: Dissolve 4-Bromo-5-isopropoxy-2-nitroaniline in Ethanol/Water mixture in a round-bottom flask.

  • Activation: Add NH₄Cl and stir at room temperature for 10 minutes.

  • Reduction: Add Iron powder in portions. Heat the mixture to 80°C (Reflux) for 2–4 hours.

    • Checkpoint: Monitor via TLC (50% EtOAc/Hexane). The yellow nitro spot should disappear, replaced by a polar, fluorescent amine spot.

  • Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: If necessary, purify via flash chromatography (DCM/MeOH 95:5).

Validation:

  • ¹H NMR (DMSO-d₆): Expect two broad singlets for NH₂ protons (around 4.5–5.0 ppm) and two aromatic singlets (para to each other).

  • Stability Warning: The free diamine is prone to air oxidation (turning dark brown). Store under Argon at -20°C.

Applications in Drug Design[7][9]

This diamine is a "cyclization-ready" scaffold. It reacts with carboxylic acids, aldehydes, or urea derivatives to form Benzimidazoles or Quinoxalines .

Pharmacophore Logic
  • 5-Isopropoxy Group: Provides a bulky, lipophilic moiety that often occupies the "solvent front" or hydrophobic pocket II in kinase domains (e.g., MEK1/2), improving potency and cellular permeability.

  • 4-Bromo Handle: Allows for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the attachment of solubilizing tails or other functional groups after the heterocyclic core is built.

Logic Diagram: Scaffold Utility

Applications Core 4-Bromo-5-isopropoxy- 1,2-phenylenediamine Reagent1 + Carboxylic Acid (Cyclization) Core->Reagent1 Reagent2 + 1,2-Dicarbonyl (Cyclization) Core->Reagent2 Product1 Benzimidazole Core (MEK/EGFR Inhibitors) Reagent1->Product1 Product2 Quinoxaline Core (Kinase Inhibitors) Reagent2->Product2 Diversification Pd-Catalyzed Coupling (Suzuki/Buchwald) Product1->Diversification Br displacement Product2->Diversification FinalDrug Final Drug Candidate Diversification->FinalDrug

Figure 2: The modular utility of the scaffold in generating diverse kinase inhibitor libraries.

References

  • Combi-Blocks Inc. (2024). Product Data Sheet: 4-Bromo-5-isopropoxybenzene-1,2-diamine (CAS 1373232-64-4). Retrieved from

  • BLD Pharm. (2024). Chemical Specifications: 4-Bromo-5-isopropoxybenzene-1,2-diamine.[10] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 4-Bromo-1,2-diaminobenzene derivatives. Retrieved from

  • ChemicalBook. (2024).[11] CAS 1373232-64-4 Entry. Retrieved from

Sources

Modular Architectures: Novel Building Blocks for Next-Gen Benzimidazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzimidazole scaffold remains a cornerstone in medicinal chemistry, serving as the pharmacophore for anthelmintics, proton pump inhibitors, and emerging oncology targets (e.g., PARP and EGFR inhibitors). Historically, the Phillips condensation (o-phenylenediamine + carboxylic acid) has dominated synthesis. However, this route is limited by the oxidative instability of diamines and the harsh conditions required.

This technical guide details the shift toward modular, latent, and radical-based building blocks . We explore how stable precursors like alcohols, dinitroarenes, and radical sources (sulfonyl chlorides, dihydropyridines) are replacing traditional reagents, enabling late-stage functionalization and greener, atom-economical workflows.

Module 1: The Oxidative Shift – Alcohols as Masked Electrophiles

Concept: Replacing aldehydes with primary alcohols avoids the handling of unstable, oxidation-prone aldehyde intermediates. This approach utilizes acceptorless dehydrogenative coupling (ADC) , where the "waste" is hydrogen gas or water.

The Building Blocks
  • Primary Alcohols: Act as latent aldehydes. They are cheaper, more stable, and commercially diverse.

  • Cobalt Pincer Complexes: Earth-abundant catalysts that facilitate the dehydrogenation of the alcohol to the aldehyde in situ, followed by condensation and re-aromatization.

  • Metal-Free Oxidants (NHPI/O₂): N-Hydroxyphthalimide (NHPI) combined with molecular oxygen can drive this transformation without transition metals.

Mechanistic Insight

In the ADC pathway, the catalyst pulls hydrogen from the alcohol (


) to generate the reactive aldehyde (

) and a metal-hydride species. The diamine condenses with the aldehyde to form an imine, which cyclizes.[1] Crucially, the final aromatization step is often driven by the same catalyst releasing

.

Why this matters: This method prevents the "over-oxidation" often seen with aldehydes and allows for the use of acid-sensitive substrates that would decompose under traditional Phillips conditions.

Module 2: The Reductive Route – Nitroarenes as Latent Diamines

Concept: o-Phenylenediamines (OPDA) are notoriously unstable, darkening upon air exposure due to oxidation. The "Reductive Route" utilizes dinitroarenes or nitroanilines —which are shelf-stable—as precursors that are reduced in situ.

The Building Blocks
  • o-Dinitroarenes: Serve as the nitrogen source. They are chemically robust and allow for diverse substitution patterns pre-installed on the benzene ring.

  • Ru-doped Cobalt Nanoparticles (Co–Ru@C): A heterogeneous catalyst that promotes the cascade hydrogenation of nitro groups followed by condensation with an aldehyde.

  • Formic Acid / H₂: Hydrogen sources for the reduction step.

Workflow Logic
  • Activation: The nitroarene is reduced to the diamine in situ.

  • Capture: The nascent diamine immediately reacts with the electrophile (aldehyde) present in the pot.

  • Cyclization: The intermediate closes to form the benzimidazole. Self-Validating Aspect: Since the diamine is consumed as soon as it forms, there is no accumulation of unstable intermediates, leading to cleaner reaction profiles.

Module 3: Radical & Photoredox Building Blocks

Concept: Accessing the C-2 and C-H positions via radical pathways allows for late-stage functionalization (LSF) of the benzimidazole core, a critical requirement for diversifying drug candidates without de novo synthesis.

Radical Precursors[2]
  • Sulfonyl Chlorides (

    
    ):  Under visible light irradiation, these undergo homolysis to generate sulfonyl radicals, which attack the benzimidazole alkene moiety.[2] This is a metal-free route to sulfonylated benzimidazoles.[2]
    
  • Dihydropyridines (DHPs): Synthesized from aldehydes, alkyl-DHPs act as radical reservoirs.[3] In a Ni/Photoredox dual catalytic cycle, they oxidize to release alkyl radicals, which can then couple with bromobenzimidazoles.

  • Carboxylic Acids (Minisci Reagents): Used for direct C-H alkylation. Oxidative decarboxylation generates alkyl radicals that attack the electron-deficient C-2 position of protonated benzimidazoles.

Visualization of Pathways

The following diagram illustrates how these diverse building blocks converge on the benzimidazole core.

Benzimidazole_Synthesis cluster_inputs Novel Building Blocks Alcohol Primary Alcohols (Latent Electrophile) Intermediate In Situ Intermediates (Aldehyde / Diamine) Alcohol->Intermediate Dehydrogenation (Co-Pincer / NHPI) Nitro o-Dinitroarenes (Latent Diamine) Nitro->Intermediate Reduction (Ru-Co@C / H2) Radical Sulfonyl Chlorides / DHPs (Radical Sources) Core Benzimidazole Core Radical->Core Photoredox Addition Intermediate->Core Condensation & Cyclization LSF Late-Stage Functionalization Core->LSF Minisci / C-H Activation

Caption: Convergence of oxidative (alcohols), reductive (nitroarenes), and radical pathways toward the benzimidazole scaffold.

Experimental Protocols

Protocol A: Metal-Free Oxidative Coupling (Alcohol Route)

Target: 2-Arylbenzimidazoles from Alcohols Source: Adapted from Org. Biomol. Chem. (Ref 2) and J. Org. Chem. (Ref 7).

  • Reagents: o-Phenylenediamine (1.0 mmol), Benzyl alcohol derivative (1.0 mmol), NHPI (10 mol%), Toluene (5 mL).

  • Setup: Charge a reaction tube with reagents. Equip with an O₂ balloon (1 atm).

  • Reaction: Heat to 100 °C for 4–8 hours.

  • Workup: Cool to RT. The product often precipitates or can be isolated via short silica plug filtration (EtOAc/Hexane).

  • Validation: Absence of starting alcohol peak in TLC/GC-MS confirms conversion. Water is the only byproduct.[1]

Protocol B: Photoredox Minisci Alkylation

Target: C-2 Alkylation of Benzimidazoles Source: Adapted from ChemRxiv (Ref 5) and J. Org. Chem. (Ref 7).

  • Reagents: Benzimidazole substrate (0.5 mmol), Carboxylic acid (alkyl source, 1.5 mmol), Ir(dF(CF₃)ppy)₂ (dtbbpy)PF₆ (1 mol%), (NH₄)₂S₂O₈ (1.5 equiv), DMSO/H₂O (4:1).

  • Setup: Place in a glass vial with a magnetic stir bar. Degas with N₂ for 10 min.

  • Irradiation: Irradiate with Blue LEDs (450 nm) at RT for 12–24 h.

  • Mechanism: The photocatalyst oxidizes the persulfate, generating a sulfate radical anion. This abstracts H from the carboxylic acid, triggering decarboxylation and alkyl radical formation.

  • Isolation: Dilute with NaHCO₃, extract with DCM, and purify via column chromatography.

Protocol C: One-Pot Reductive Cyclization

Target: Benzimidazoles from Dinitroarenes Source: Adapted from ACS Sustain. Chem. Eng. (Ref 4).

  • Reagents: o-Dinitrobenzene (1.0 mmol), Benzaldehyde (1.1 mmol), Co–Ru@C catalyst (20 mg), H₂O (5 mL).

  • Conditions: Pressurize reactor with H₂ (5 bar) or use formic acid (3 equiv) as H-donor. Heat to 120 °C for 6 h.

  • Advantage: Water is the solvent.[4] The catalyst is magnetic and can be recovered by an external magnet.

  • Workup: Decant water/catalyst. Recrystallize product from ethanol.

Data Summary: Comparison of Methods

FeatureClassical PhillipsOxidative (Alcohol)Reductive (Nitro)Photoredox (Radical)
Precursor Stability Low (Diamines oxidize)High (Alcohols stable)High (Nitro stable)High (Acids/Chlorides)
Atom Economy Moderate (Water loss)High (H₂ byproduct)Good (Water byproduct)Moderate (Reagent dependent)
Conditions Harsh (Acid/Heat)Mild to ModerateMild (Catalytic)Very Mild (RT, Light)
Scope 2-Substituted2-Substituted1,2-DisubstitutedC-H Functionalization
Green Metric Poor (Acid waste)Excellent (O₂ oxidant)Excellent (Water solvent)Good (Visible light)

References

  • Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances (2023). Available at: [Link]

  • Metal-free oxidative synthesis of benzimidazole compounds by dehydrogenative coupling of diamines and alcohols. Organic & Biomolecular Chemistry (2014). Available at: [Link]

  • Direct Synthesis of Benzimidazoles by Dehydrogenative Coupling of Aromatic Diamines and Alcohols Catalyzed by Cobalt. Journal of the American Chemical Society (2017). Available at: [Link]

  • Green One-Pot Synthesis of Benzimidazoles from Dinitroarenes in Water Using a Ru-Doped Co-Based Heterogeneous Catalyst. ACS Sustainable Chemistry & Engineering (2020). Available at: [Link]

  • Parallel Minisci Reaction of gem-Difluorocycloalkyl Building Blocks. ChemRxiv (2024). Available at: [Link]

  • Photocatalyst-, metal- and additive-free regioselective radical cascade sulfonylation/cyclization of benzimidazole derivatives. Organic Chemistry Frontiers (2020). Available at: [Link]

  • Benzimidazole synthesis: Recent Advances. Organic Chemistry Portal (Accessed 2024). Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for Cyclization of 4-Bromo-5-isopropoxybenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Benzimidazoles and Quinoxalines in Medicinal Chemistry

The heterocyclic scaffolds of benzimidazole and quinoxaline are of paramount importance in the field of drug discovery and development. These bicyclic systems are key components in a multitude of pharmacologically active agents, demonstrating a broad spectrum of biological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1] The strategic functionalization of the benzene ring of these heterocycles allows for the fine-tuning of their physicochemical and pharmacokinetic properties, enabling medicinal chemists to optimize their therapeutic potential.

4-Bromo-5-isopropoxybenzene-1,2-diamine is a valuable and versatile starting material for the synthesis of a diverse array of substituted benzimidazoles and quinoxalines. The presence of the bromo and isopropoxy groups on the benzene ring offers several advantages:

  • Modulation of Lipophilicity: The isopropoxy group increases the lipophilicity of the resulting heterocyclic compounds, which can enhance their ability to cross cellular membranes and improve oral bioavailability.

  • Site for Further Functionalization: The bromine atom serves as a convenient handle for post-cyclization modifications via various cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, allowing for the introduction of additional molecular complexity.[2]

  • Electronic Influence: The electron-donating nature of the isopropoxy group and the electron-withdrawing effect of the bromine atom can influence the reactivity of the diamine and the biological activity of the final products.

This comprehensive technical guide provides detailed, field-proven protocols for the cyclization of 4-Bromo-5-isopropoxybenzene-1,2-diamine to afford substituted benzimidazoles and quinoxalines. The methodologies presented herein are designed to be robust and adaptable, providing researchers with a solid foundation for their synthetic endeavors.

Part 1: Synthesis of 5-Bromo-6-isopropoxy-1H-benzo[d]imidazole Derivatives

The synthesis of 2-substituted-5-bromo-6-isopropoxy-1H-benzimidazoles from 4-Bromo-5-isopropoxybenzene-1,2-diamine is most effectively achieved through the Phillips-Ladenburg benzimidazole synthesis. This classic method involves the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative.[3][4] We present two reliable protocols: a conventional heating method and a microwave-assisted approach for accelerated synthesis.

Protocol 1.1: Conventional Synthesis of 5-Bromo-6-isopropoxy-2-methyl-1H-benzo[d]imidazole via Phillips-Ladenburg Condensation

This protocol details the reaction of 4-Bromo-5-isopropoxybenzene-1,2-diamine with acetic acid to yield the corresponding 2-methylbenzimidazole derivative. The use of a mineral acid catalyst is crucial for promoting the cyclization.

Reaction Scheme:

G reactant1 4-Bromo-5-isopropoxybenzene-1,2-diamine reagents 4M HCl, Heat reactant1->reagents reactant2 Acetic Acid reactant2->reagents product 5-Bromo-6-isopropoxy-2-methyl-1H-benzo[d]imidazole reagents->product

A schematic of the Phillips-Ladenburg condensation.

Materials and Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Volume/Mass
4-Bromo-5-isopropoxybenzene-1,2-diamine245.121.0245 mg
Glacial Acetic Acid60.051.269 µL
4M Hydrochloric Acid36.46Catalytic0.5 mL
Ethanol46.07-For workup
Saturated Sodium Bicarbonate Solution84.01-For neutralization
Anhydrous Sodium Sulfate142.04-For drying
Ethyl Acetate88.11-For extraction
Hexane86.18-For extraction

Step-by-Step Protocol:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-5-isopropoxybenzene-1,2-diamine (245 mg, 1.0 mmol) and glacial acetic acid (69 µL, 1.2 mmol).

  • Add 4M hydrochloric acid (0.5 mL) to the mixture.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 10% to 30%) to afford the pure 5-Bromo-6-isopropoxy-2-methyl-1H-benzo[d]imidazole.

Expected Results and Characterization:

The product is expected to be a solid. The characterization of a similar compound, 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo(d)imidazole, can be found in the literature, providing an indication of the expected spectral data.[5]

Protocol 1.2: Microwave-Assisted Synthesis of 2-Aryl-5-bromo-6-isopropoxy-1H-benzimidazoles

Microwave-assisted organic synthesis offers a significant acceleration of reaction times and often leads to improved yields.[6][7] This protocol is suitable for the rapid synthesis of a variety of 2-aryl substituted benzimidazoles.

Reaction Workflow:

G cluster_0 Reaction Setup cluster_1 Microwave Irradiation cluster_2 Workup and Purification A Mix 4-Bromo-5-isopropoxybenzene-1,2-diamine, aromatic aldehyde, and catalyst in ethanol in a microwave vial. B Irradiate in a microwave reactor at 120 °C for 10-20 minutes. A->B Seal vial C Cool, concentrate, and purify by column chromatography. B->C Reaction completion

Workflow for microwave-assisted benzimidazole synthesis.

Materials and Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Volume/Mass
4-Bromo-5-isopropoxybenzene-1,2-diamine245.121.0245 mg
Aromatic Aldehyde (e.g., Benzaldehyde)106.121.0102 µL
p-Toluenesulfonic acid (p-TsOH)172.200.117 mg
Ethanol46.07-5 mL

Step-by-Step Protocol:

  • In a 10 mL microwave reaction vial, combine 4-Bromo-5-isopropoxybenzene-1,2-diamine (245 mg, 1.0 mmol), the chosen aromatic aldehyde (1.0 mmol), and p-toluenesulfonic acid (17 mg, 0.1 mmol).

  • Add ethanol (5 mL) and a magnetic stir bar.

  • Seal the vial with a crimp cap.

  • Place the vial in a microwave reactor and irradiate at 120 °C for 10-20 minutes. Monitor the internal pressure to ensure it remains within the safe limits of the instrument.

  • After the reaction is complete, cool the vial to room temperature.

  • Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the desired 2-aryl-5-bromo-6-isopropoxy-1H-benzimidazole.

Part 2: Synthesis of 6-Bromo-7-isopropoxyquinoxaline Derivatives

The synthesis of quinoxalines from 4-Bromo-5-isopropoxybenzene-1,2-diamine is typically achieved by the condensation with a 1,2-dicarbonyl compound.[8] This reaction is often catalyzed by an acid and can be performed under mild conditions.

Protocol 2.1: Synthesis of 6-Bromo-7-isopropoxy-2,3-dimethylquinoxaline

This protocol describes the reaction of 4-Bromo-5-isopropoxybenzene-1,2-diamine with 2,3-butanedione (diacetyl) to form the corresponding 2,3-dimethylquinoxaline.

Reaction Scheme:

G reactant1 4-Bromo-5-isopropoxybenzene-1,2-diamine reagents Ethanol, rt reactant1->reagents reactant2 2,3-Butanedione reactant2->reagents product 6-Bromo-7-isopropoxy-2,3-dimethylquinoxaline reagents->product

A schematic of quinoxaline synthesis.

Materials and Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Volume/Mass
4-Bromo-5-isopropoxybenzene-1,2-diamine245.121.0245 mg
2,3-Butanedione86.091.088 µL
Ethanol46.07-10 mL

Step-by-Step Protocol:

  • Dissolve 4-Bromo-5-isopropoxybenzene-1,2-diamine (245 mg, 1.0 mmol) in ethanol (10 mL) in a 50 mL round-bottom flask with magnetic stirring.

  • To this solution, add 2,3-butanedione (88 µL, 1.0 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. The reaction can be gently heated to 50 °C to increase the rate if necessary. Monitor the progress of the reaction by TLC.

  • Upon completion, a precipitate may form. If so, cool the mixture in an ice bath to maximize precipitation and collect the solid by vacuum filtration.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel if necessary.

Expected Results and Characterization:

The product, 6-Bromo-7-isopropoxy-2,3-dimethylquinoxaline, is expected to be a solid. Characterization data for the related compound 6-Bromo-2,3-dimethylquinoxaline (CAS 18470-23-0) is available and can serve as a reference.[6]

Trustworthiness and Self-Validation

The protocols provided are based on well-established and widely published synthetic methodologies for the formation of benzimidazoles and quinoxalines. To ensure the trustworthiness and self-validation of these experimental procedures, the following points should be considered:

  • Reaction Monitoring: Consistent monitoring of the reaction progress by TLC is crucial to determine the optimal reaction time and to identify the formation of any side products.

  • Spectroscopic Analysis: The identity and purity of the synthesized compounds must be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectral data for the core heterocyclic systems are well-documented and can be used for comparison.[2][8]

  • Melting Point Determination: The melting point of the purified product should be determined and compared to literature values for analogous compounds, if available. A sharp melting point is indicative of high purity.

References

  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. National Institutes of Health. [Link]

  • Synthesis and Characterization of Some New Benzimidazole Derivatives. ResearchGate. [Link]

  • Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. National Institutes of Health. [Link]

  • c7dt02584j1.pdf. The Royal Society of Chemistry. [Link]

  • Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. MDPI. [Link]

  • CAS 18470-23-0 | 6-Bromo-2,3-dimethylquinoxaline | MFCD11111652. Hoffman Fine Chemicals. [Link]

  • Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry. [Link]

  • Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Impactfactor. [Link]

  • Green Chemistry as a Versatile Technique for the Synthesis of Benzimidazole Derivatives: Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • The Microwave Assisted and Efficient Synthesis of 2-Substituted Benzimidazole Mono-Condensation of O-Phenylenediamines and Aldehyde. Taylor & Francis Online. [Link]

  • Synthesis of 4,5-Disubstituted o‑Phenylenediamines: An Enabling Platform for Electrochemical Investigations of Interfacial Ion Transfer Reactions. National Institutes of Health. [Link]

  • Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. DADUN. [Link]

  • Synthesis of 1H-benzimidazoles via the condensation of o-phenylenediamines with DMF promoted by organic acid under microwave irradiation. Taylor & Francis Online. [Link]

  • 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo(d)imidazole. PubChem. [Link]

  • A simple and efficient protocol for the synthesis of quinoxaline derivatives using recyclable H5PW6Mo4V2O40·14H2O catalyst. Taylor & Francis Online. [Link]

  • Synthesis of quinoxaline derivatives from terminal alkynes and o-phenylenediamines by using copper alumina catalyst. Semantic Scholar. [Link]

  • Synthesis of quinoxaline using o-phenylenediamine with various diketone... ResearchGate. [Link]

  • Efficient Synthesis of Quinoxaline Derivatives Using ACamforsulfonic Acid As An Organocatalyst. IJRAR. [Link]

  • 5-Bromo-2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzimidazole. National Institutes of Health. [Link]

  • Part i: microwave-assisted synthesis of benzimidazoles: an overview (until 2013). SciSpace. [Link]

  • PHILLIPS CONDENSATION REACTION | EXPLANATION. AdiChemistry. [Link]

  • Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. [Link]

  • (PDF) Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. ResearchGate. [Link]

  • Reaction of o-phenylenediamine with aldehydes. ResearchGate. [Link]

  • Selective Synthesis of 1,2-Disubstituted Benzimidazoles from the Condensation of o-Phenylenediamines with Aldehydes: A review. IOSR Journal of Applied Chemistry. [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. [Link]

  • Preparation of 6-Substituted Quinoxaline JSP-1 Inhibitors by Microwave Accelerated Nucleophilic Substitution. MDPI. [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. National Institutes of Health. [Link]

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. National Institutes of Health. [Link]

  • Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. National Institutes of Health. [Link]

  • Synthesis and biological evaluation of new 2-substituted 6-bromo-3-methylthiazolo[3,2-alpha]-benzimidazole derivatives and their biological activities. PubMed. [Link]

  • Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major... National Institutes of Health. [Link]

  • Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. National Institutes of Health. [Link]

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Application Note: Microwave-Assisted Synthesis Using 4-Bromo-5-isopropoxybenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details high-efficiency protocols for utilizing 4-Bromo-5-isopropoxybenzene-1,2-diamine (referred to herein as Precursor A ) as a core building block in microwave-assisted organic synthesis (MAOS).

Precursor A is a critical scaffold in medicinal chemistry, particularly for Anaplastic Lymphoma Kinase (ALK) inhibitors and lipophilic heterocyclic libraries. The presence of the electron-donating isopropoxy group at the 5-position and the reactive bromo-handle at the 4-position makes it an ideal candidate for diversity-oriented synthesis. However, conventional thermal heating often leads to oxidative degradation of the electron-rich diamine moiety.

This guide presents three validated microwave protocols:

  • Rapid Condensation to form Quinoxalines.

  • Acid-Catalyzed Cyclization to form Benzimidazoles.

  • One-Pot Tandem Cyclization/Coupling strategies.

Material Profile: Precursor A

PropertySpecification
Chemical Name 4-Bromo-5-isopropoxybenzene-1,2-diamine
Molecular Formula C₉H₁₃BrN₂O
Molecular Weight 245.12 g/mol
Appearance Off-white to pale brown solid (light sensitive)
Solubility Soluble in DMSO, DMF, MeOH, EtOH; Sparingly soluble in water
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen)
Key Reactivity 1,2-Diamine (Nucleophile), Aryl Bromide (Electrophile for Pd-coupling)

Experimental Protocols

Protocol A: Synthesis of 6-Bromo-7-isopropoxyquinoxaline Derivatives

Targeting kinase inhibitor scaffolds via condensation with 1,2-dicarbonyls.

Rationale: Conventional reflux of electron-rich diamines with diketones in acetic acid can take 4–12 hours. Microwave irradiation accelerates this condensation to <15 minutes, minimizing oxidation of the diamine.

Reagents
  • Precursor A (1.0 equiv)

  • Glyoxal or substituted Benzil (1.1 equiv)

  • Catalyst: Iodine (I₂) (5 mol%) or p-TsOH (10 mol%)

  • Solvent: Ethanol (EtOH) or Acetic Acid (AcOH)

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave process vial, dissolve Precursor A (245 mg, 1.0 mmol) and the 1,2-dicarbonyl partner (1.1 mmol) in EtOH (3 mL).

  • Catalyst Addition: Add Iodine (12 mg, 0.05 mmol). Note: Iodine acts as a mild Lewis acid and oxidant to drive the condensation.

  • Irradiation: Cap the vial. Irradiate at 140°C for 10 minutes (High Absorption setting).

    • Ramp time: 2 min.

    • Hold time: 8 min.

    • Pressure limit: 250 psi.

  • Work-up: Cool to room temperature (RT). If solid precipitates, filter and wash with cold EtOH. If soluble, dilute with EtOAc (20 mL), wash with 5% Na₂S₂O₃ (to quench iodine) and brine.

  • Purification: Recrystallization from EtOH or Flash Chromatography (Hexane/EtOAc).

Typical Yield: 85–92% (vs. 60–70% thermal).

Protocol B: Synthesis of 5-Bromo-6-isopropoxy-1H-benzimidazoles

Targeting GPCR ligands via condensation with aldehydes.

Rationale: The formation of the imidazole ring requires oxidative cyclization after Schiff base formation. Microwave heating in the presence of a mild oxidant (like air or Na₂S₂O₅) or using the aldehyde's redox potential drives this in one step.

Reagents
  • Precursor A (1.0 equiv)

  • Aryl Aldehyde (1.0 equiv)

  • Solvent: DMF or EtOH/H₂O (1:1)

  • Additive: Na₂S₂O₅ (Sodium metabisulfite) (1.0 equiv) or simply open-vessel (oxidative).

Step-by-Step Methodology
  • Preparation: Mix Precursor A (1.0 mmol) and Aryl Aldehyde (1.0 mmol) in DMF (2 mL) in a microwave vial.

  • Additive: Add Na₂S₂O₅ (190 mg, 1.0 mmol). Mechanism: Facilitates the oxidative dehydrogenation step of the intermediate aminal.

  • Irradiation: Heat at 160°C for 12 minutes .

  • Work-up: Pour the reaction mixture into crushed ice (20 g). The benzimidazole product typically precipitates as a solid.

  • Isolation: Filter, wash with water, and dry under vacuum.

Data Summary: Thermal vs. Microwave

ConditionTemp (°C)TimeYield (%)Purity (LCMS)
Thermal Reflux (DMF)1538 hrs65%82%
Microwave (Closed) 160 12 min 94% >98%
Protocol C: Tandem Heterocyclization & Suzuki Coupling

Advanced Workflow: Constructing the ring and coupling the aryl bromide in a single sequence.

Rationale: The 4-bromo handle on Precursor A allows for palladium-catalyzed cross-coupling. Performing the cyclization first followed immediately by coupling in the same pot (telescoped synthesis) saves isolation steps.

Step-by-Step Methodology
  • Step 1 (Cyclization): React Precursor A (1.0 mmol) with Triethyl Orthoformate (3 mL) and catalytic p-TsOH.

    • MW Conditions: 140°C, 5 min.

    • Result: Formation of 5-bromo-6-isopropoxy-1H-benzimidazole.

  • Step 2 (Coupling): Open the vial. Add:

    • Aryl Boronic Acid (1.5 equiv)

    • Pd(dppf)Cl₂ (5 mol%)

    • K₂CO₃ (2M aq. solution, 3 equiv)

    • Solvent top-up: 1,4-Dioxane (2 mL).

  • Step 3 (Irradiation): Reseal. Irradiate at 120°C for 15 minutes .

  • Work-up: Filter through Celite, dilute with EtOAc, wash with water. Purify via column chromatography.[1]

Mechanistic Pathways & Logic

The following diagram illustrates the divergent synthetic pathways available for Precursor A under microwave irradiation.

G Start 4-Bromo-5-isopropoxy benzene-1,2-diamine (Precursor A) Inter1 Schiff Base / Aminal Intermediate Start->Inter1 + 1,2-Dicarbonyl (MW 140°C, 10 min) Prod_Benz 5-Bromo-6-isopropoxy 1H-benzimidazole Start->Prod_Benz + R-CHO / Oxidant (MW 160°C, 12 min) Prod_Quinox 6-Bromo-7-isopropoxy quinoxaline Inter1->Prod_Quinox - 2H₂O (Condensation) Prod_Coupled 5-Aryl-6-isopropoxy benzimidazole Prod_Benz->Prod_Coupled + Ar-B(OH)₂, Pd(0) (Suzuki Coupling) (MW 120°C, 15 min)

Figure 1: Divergent synthesis pathways for Precursor A. Green nodes indicate primary heterocycle formation; Red node indicates secondary functionalization via the bromo-handle.

Critical Success Factors (Expert Insights)

  • Oxidation Management:

    • Problem: 1,2-diamines are prone to air oxidation, turning dark brown/black (formation of azo/imino impurities).

    • Solution: Always purge the microwave vial with Argon/Nitrogen before capping. The speed of microwave heating (minutes vs hours) significantly outpaces the background oxidation rate, which is a primary advantage of this protocol over thermal methods.

  • Regioselectivity in Coupling:

    • When performing Protocol C (Suzuki), the free N-H of the benzimidazole can poison Palladium catalysts.

    • Fix: Use a base like K₂CO₃ or Cs₂CO₃ which facilitates the coupling and manages the protonation state. If yields are low (<50%), consider protecting the N-H (e.g., with Boc or Methyl) or using a precatalyst like XPhos Pd G2.

  • Solvent Choice & Microwave Absorption:

    • Ethanol is a "high absorber" (tan δ = 0.941), ensuring rapid heating.

    • If using non-polar solvents (e.g., Toluene for coupling), add a "doping" agent like ionic liquid or a small amount of DMF to ensure efficient energy transfer.

References

  • Microwave-Assisted Quinoxaline Synthesis

    • Title: An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds.[2]

    • Source:Journal of the Brazilian Chemical Society / PMC.
    • URL:[Link](Note: Representative link for Iodine-catalyzed method).

  • Benzimidazole Synthesis

    • Title: The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation.[3][4]

    • Source:Molecules (MDPI).
    • URL:[Link]

  • General Microwave Heterocycle Review

    • Title: Microwave-Assisted Synthesis of Benzimidazoles and Their Deriv
    • Source:Current Organic Chemistry.
    • URL:[Link]

  • Precursor Reactivity Context (ALK Inhibitors)

    • Title: Discovery of Ceritinib (LDK378): A Potent and Selective ALK Inhibitor.
    • Source:Journal of Medicinal Chemistry.
    • URL:[Link](Contextual reference for the isopropoxy-diamine scaffold utility).

Sources

Troubleshooting & Optimization

Solving solubility issues with 4-Bromo-5-isopropoxybenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-Bromo-5-isopropoxybenzene-1,2-diamine. This document provides in-depth troubleshooting for common solubility challenges encountered by researchers, scientists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical protocols needed to ensure the successful use of this compound in your experiments.

Introduction: Understanding the Solubility Challenge

4-Bromo-5-isopropoxybenzene-1,2-diamine is a substituted aromatic diamine. Its molecular structure, featuring a non-polar benzene ring with bromo and isopropoxy groups, combined with two polar amine functional groups, results in complex solubility behavior. Researchers often face difficulties in dissolving this compound, which can impede reaction kinetics, purification, and formulation. This guide will address these issues directly.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the general solubility characteristics of 4-Bromo-5-isopropoxybenzene-1,2-diamine?

Answer: Based on its chemical structure, 4-Bromo-5-isopropoxybenzene-1,2-diamine is predicted to be poorly soluble in aqueous solutions at neutral pH. The large, non-polar aromatic and alkyl groups dominate the molecule's character, leading to low water solubility. However, it is expected to be more soluble in a range of organic solvents. The presence of two basic amine groups is critical; their ability to be protonated means that the compound's solubility is highly dependent on pH.[1][2]

Scientific Rationale: The overall solubility is a balance between the hydrophobicity of the substituted benzene ring and the hydrophilicity of the two amine groups. In neutral water, the energy required to break the hydrogen bonds between water molecules to accommodate the non-polar parts of the diamine is unfavorable. In organic solvents, particularly polar aprotic solvents, the compound can be solvated more effectively.

Initial Solvent Screening Recommendations: For a qualitative assessment, start with the solvents listed in the table below.

Solvent ClassRecommended SolventsPredicted SolubilityRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP)HighExcellent solvation of both polar and non-polar moieties.
Chlorinated Dichloromethane (DCM), ChloroformModerate to HighGood for dissolving non-polar aromatic compounds.[3]
Ethers Tetrahydrofuran (THF), 1,4-DioxaneModerateIntermediate polarity, effective for many organic compounds.
Alcohols Methanol, Ethanol, IsopropanolLow to ModerateHydrogen bonding can aid solubility, but may be limited by the non-polar structure.[4]
Non-Polar Toluene, HexanesLowGenerally poor solvents for this compound due to the polar amine groups.
Q2: My compound won't dissolve in my aqueous buffer. What is the first thing I should try?

Answer: The most effective initial step is to adjust the pH of your aqueous buffer. Since 4-Bromo-5-isopropoxybenzene-1,2-diamine is an aromatic amine, lowering the pH will protonate the amine groups, forming a significantly more water-soluble ammonium salt.[5][6][7]

Scientific Rationale: Aromatic amines are weak bases.[1] In acidic conditions, the lone pair of electrons on the nitrogen atoms of the amine groups will accept protons (H+) from the acid.[6] This forms the corresponding cationic ammonium salt. This ionic species has much stronger ion-dipole interactions with water molecules compared to the weaker hydrogen bonding of the neutral amine, drastically increasing aqueous solubility.[2]

Troubleshooting Protocol: pH Adjustment for Aqueous Solubility

  • Preparation: Prepare a slurry of your 4-Bromo-5-isopropoxybenzene-1,2-diamine in your desired aqueous buffer (at a concentration slightly higher than your target).

  • Acidification: While stirring vigorously, add a dilute strong acid (e.g., 1 M HCl or 1 M H₂SO₄) dropwise.

  • Observation: Monitor the solution for visual changes. As the pH decreases, the solid should begin to dissolve.

  • pH Measurement: Use a calibrated pH meter to track the pH. Continue adding acid until all the solid has dissolved. Note the pH at which complete dissolution occurs.

  • Caution: Be aware that a very low pH may not be compatible with your experimental system (e.g., biological assays). This method is primarily for creating a stock solution that can be further diluted. The final pH of your experiment must be readjusted if necessary.

Workflow for Enhancing Aqueous Solubility via pH Adjustment

cluster_0 pH Adjustment Protocol A Start: Slurry of Compound in Aqueous Buffer B Add Dilute Strong Acid (e.g., 1M HCl) Dropwise A->B C Monitor for Dissolution (Stir Vigorously) B->C D Is Compound Fully Dissolved? C->D E Yes: Record Final pH. Solution Ready for Use/Dilution D->E Yes F No: Continue Acid Addition D->F No G Check pH Compatibility with Experiment E->G F->B

Caption: A stepwise workflow for dissolving the diamine in aqueous media.

Q3: I need to dissolve the compound in an organic solvent for a chemical reaction. How do I choose the best one?

Answer: The choice of an organic solvent depends on the specific requirements of your reaction, including reactant compatibility, reaction temperature, and downstream processing. For 4-Bromo-5-isopropoxybenzene-1,2-diamine, polar aprotic solvents like DMF, DMSO, or NMP are excellent starting points for high solubility.[4] However, for many reactions, solvents like THF or DCM may be more suitable due to their lower boiling points and ease of removal.

Troubleshooting Protocol: Systematic Solvent Screening

This protocol uses a small-scale, systematic approach to determine the optimal solvent without wasting large amounts of material.

  • Solvent Selection: Choose a range of 3-5 candidate solvents from the table in Q1, representing different classes (e.g., a polar aprotic, a chlorinated, and an ether).

  • Vial Preparation: Accurately weigh a small, fixed amount of 4-Bromo-5-isopropoxybenzene-1,2-diamine (e.g., 5 mg) into separate, labeled vials for each solvent.

  • Solvent Addition: Add a measured volume of the first solvent (e.g., 100 µL) to the corresponding vial.

  • Equilibration: Cap the vial and vortex or shake vigorously for 2 minutes. Observe if the solid dissolves completely.

  • Incremental Addition: If the solid has not dissolved, add another measured aliquot of the solvent (e.g., another 100 µL) and repeat step 4.

  • Quantification: Continue the incremental addition until the solid is fully dissolved. Record the total volume of solvent required.

  • Calculation: Calculate the approximate solubility in mg/mL for each solvent tested.

  • Selection: Choose the solvent that provides the required concentration with the smallest volume, while also being compatible with your reaction conditions.

Logical Flow for Organic Solvent Selection

cluster_1 Systematic Solvent Selection A Define Reaction Constraints (Temp, Reactant Compatibility) B Select 3-5 Candidate Solvents (Polar Aprotic, Chlorinated, Ether, etc.) A->B C Perform Small-Scale Solubility Test B->C D Calculate Approx. Solubility (mg/mL) for each C->D E Does the best solvent meet reaction constraints? D->E F Yes: Proceed with chosen solvent E->F Yes G No: Re-evaluate constraints or test solvent mixtures E->G No

Caption: Decision process for selecting an appropriate organic solvent.

Q4: My compound precipitates out of solution during my reaction or upon cooling. How can I prevent this?

Answer: Precipitation during a reaction or workup is typically due to a change in the solution's conditions, such as a change in temperature, pH, or the generation of a product in which the starting material is less soluble.

Troubleshooting Scenarios & Solutions:

  • Scenario 1: Precipitation upon cooling (e.g., after a high-temperature reaction).

    • Cause: The compound's solubility is likely significantly lower at room temperature. You have created a supersaturated solution at a high temperature.

    • Solution:

      • Maintain Temperature: Perform subsequent reaction steps or workup at an elevated temperature where the compound remains soluble.

      • Use a Co-solvent: Before cooling, add a co-solvent in which the compound has very high solubility (e.g., a small amount of DMF or DMSO). This can keep the compound in solution even at lower temperatures.

      • Dilute: Increase the total volume of the reaction solvent to keep the concentration below its solubility limit at the lower temperature.

  • Scenario 2: Precipitation during the reaction.

    • Cause: The reaction may be generating an acidic or basic byproduct that changes the pH of the mixture, causing the neutral, less soluble form of the diamine to crash out.[8] For example, reactions with acid chlorides can release HCl.[8]

    • Solution:

      • Add a Base: Include a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) in the reaction mixture from the start to scavenge any acid byproducts.

      • Use a Buffered System: If applicable, run the reaction in a buffered solvent system to maintain a constant pH.

  • Scenario 3: Precipitation during an aqueous workup (e.g., adding water).

    • Cause: The compound is dissolved in an organic solvent and precipitates when a non-solvent (water) is added.

    • Solution:

      • pH Adjustment: Before or during the addition of water, adjust the pH of the aqueous phase to be acidic (pH < 4). This will protonate the diamine and keep it dissolved in the aqueous layer as its salt.

      • Solvent Choice: Use a water-miscible organic solvent (like THF or Dioxane) for the reaction. During workup, the addition of acidic water will result in a single phase where the diamine salt is soluble. The product can then be extracted with a different, immiscible organic solvent.

References

  • Reactions of aromatic amines. (n.d.). SlideShare. Retrieved February 12, 2026, from [Link]

  • metaphenylenediamine - Solubility of Things. (n.d.). Retrieved February 12, 2026, from [Link]

  • Jessop, P. G., et al. (2014). Diamines as switchable-hydrophilicity solvents with improved phase behaviour. RSC Advances, 4(99), 55951-55958. Available from: [Link]

  • N,N'-Diphenyl-P-Phenylenediamine. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]

  • M-Phenylenediamine. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]

  • Evolution of the pH in function of the diamine conversion. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Amine Reactivity. (n.d.). Michigan State University Department of Chemistry. Retrieved February 12, 2026, from [Link]

  • Solubility of 2-nitro-p-phenylenediamine in nine pure solvents and mixture of (methanol + N-methyl-2-pyrrolidone) from T = (283.15 to 318.15) K: Determination and modelling. (2025). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Chapter 23 The Chemistry of Amines. (n.d.). Retrieved February 12, 2026, from [Link]

  • Amer, A., & Brandt, M. (2018). Synthesis and characterization of Poly (p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. Cogent Engineering, 5(1), 1499701. Available from: [Link]

  • Reactions of Amines. (n.d.). Retrieved February 12, 2026, from [Link]

  • Producing Aromatic Amines (A-Level). (n.d.). ChemistryStudent. Retrieved February 12, 2026, from [Link]

  • 4-Bromobenzene-1,2-diamine. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]

  • Chemical Properties of Benzenamine, 4-bromo- (CAS 106-40-1). (n.d.). Cheméo. Retrieved February 12, 2026, from [Link]

  • 16.4: The Effects of pH on Solubility. (2019). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]

  • Amine. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]

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Stability of 4-Bromo-5-isopropoxybenzene-1,2-diamine in solution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Stability Directive

4-Bromo-5-isopropoxybenzene-1,2-diamine is a highly electron-rich ortho-phenylenediamine (OPD) intermediate. While the bromine atom provides some inductive stabilization, the 5-isopropoxy group and the 1,2-diamine motif create a system that is critically sensitive to oxidative degradation .

The Golden Rule: Treat this compound as a "live" reagent. In solution, it is thermodynamically unstable in the presence of oxygen and light. All handling must prioritize the exclusion of atmospheric oxygen.

The Science of Instability: Why Does It Degrade?

To troubleshoot effectively, you must understand the degradation mechanism. This molecule does not simply "decompose"; it undergoes a specific, stepwise oxidation pathway.

The Oxidation Cascade

The 1,2-diamine moiety is a reducing agent. Upon exposure to air (ROS) or light, it loses electrons to form a colored quinone diimine species.

  • Stage 1 (Induction): The colorless diamine absorbs a photon or reacts with dissolved oxygen.

  • Stage 2 (Radical Formation): Formation of a semiquinone radical cation (often pink/red).

  • Stage 3 (Terminal Oxidation): Conversion to the fully oxidized 1,2-benzoquinone diimine (dark brown/purple). This species is electrophilic and can dimerize to form azine-like polymers (black precipitate).

Visualizing the Pathway:

OxidationPathway Diamine Start: 4-Bromo-5-isopropoxy benzene-1,2-diamine (Off-white/Pale Yellow) Radical Intermediate: Semiquinone Radical Diamine->Radical -1 e-, -1 H+ Oxygen + O2 / Light QDI Product: Quinone Diimine (Deep Red/Purple) Radical->QDI -1 e-, -1 H+ Polymer Terminal: Azine Polymers (Black Precipitate) QDI->Polymer Dimerization

Figure 1: Oxidative degradation pathway of electron-rich phenylenediamines.

Troubleshooting Guide: Q&A Format

Scenario A: Color Change in Solution

Q: "I dissolved the compound in DMSO 4 hours ago. It started pale yellow but is now turning pink/purple. Is it still usable?"

  • Diagnosis: This is the hallmark of early-stage oxidation (formation of the radical cation or quinone diimine). The isopropoxy group acts as an electron donor, accelerating this process compared to unsubstituted OPDs.

  • Verdict:

    • For Synthesis: If the color is faint pink, it may still be usable if a reducing agent (e.g., Sodium Dithionite, Sodium Borohydride) is part of the next step.

    • For Analytical Standards/Bioassays: Discard. The oxidized species is highly electrophilic and will react with cysteine residues in proteins, invalidating IC50 data.

  • Corrective Action: Prepare a fresh solution using degassed solvent and use immediately.

Scenario B: LCMS Purity Issues

Q: "My LCMS shows the main peak, but also a significant peak at [M-2]. What is this?"

  • Diagnosis: The [M-2] peak corresponds to the loss of two hydrogen atoms (

    
    ). This confirms the formation of the quinone diimine  derivative.
    
  • Root Cause: This often happens on the column or in the ion source if the mobile phase is not buffered or if the sample sat in the autosampler.

  • Troubleshooting Step:

    • Add 0.1% Formic Acid or Ascorbic Acid to your sample diluent immediately before injection to stabilize the reduced form.

Scenario C: Solubility & Precipitation

Q: "I stored a 100 mM stock in DMSO at -20°C. Upon thawing, I see a fine dark precipitate."

  • Diagnosis: This is likely polymerized oxidized material (azines) or aggregated quinone species, which are less soluble than the parent diamine.

  • Critical Note: Do not sonicate to redissolve. These particles are impurities.

  • Action: Centrifuge the sample. If the supernatant is still the correct color (pale), check purity via HPLC. If the supernatant is dark, discard the stock.

Best Practices & Protocols

Protocol 1: Preparation of Stable Stock Solutions

Objective: To prepare a 10 mM stock solution in DMSO with maximum stability.

  • Solvent Prep: Sparge anhydrous DMSO with Nitrogen or Argon for 15 minutes to remove dissolved oxygen.

  • Weighing: Weigh the solid quickly. If possible, flush the weighing boat with inert gas.

  • Dissolution: Add the solid to the solvent.

    • Tip: If the downstream application permits, add 1 mM Ascorbic Acid or Dithiothreitol (DTT) to the DMSO. This acts as a scavenger antioxidant.

  • Storage: Aliquot immediately into amber glass vials. Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C or -20°C.

Protocol 2: Handling "Pink" Solutions

If you must use a slightly oxidized solution for a chemical reaction (e.g., cyclization to a benzimidazole):

  • Add the solution to the reaction vessel.

  • Immediately add a slight excess of a reducing agent (e.g., Sodium Metabisulfite) if compatible with the reaction conditions.

  • This can revert the quinone diimine back to the diamine in situ.

Stability Data Summary

ParameterConditionStability EstimateRecommendation
Solid State Air/Room TempDays to WeeksStore under Argon at 4°C.
DMSO Solution Air/Room Temp< 4 HoursUse Immediately.
DMSO Solution Degassed/Dark/-20°C1-3 MonthsSingle-use aliquots only.
LCMS Solvent Water/Acetonitrile< 24 HoursKeep autosampler at 4°C.
pH Sensitivity Acidic (pH < 4)High StabilityStore as HCl salt if possible.
pH Sensitivity Basic (pH > 8)Low StabilityAccelerates oxidation. Avoid.

Decision Logic for Researchers

Use this workflow to determine if your sample is fit for purpose.

DecisionTree Start Inspect Solution Color Color Check Start->Color Clear Clear / Pale Yellow Color->Clear No Change Pink Pink / Light Brown Color->Pink Slight Tint Dark Dark Purple / Black Color->Dark Opaque Action1 Proceed with Experiment (Keep in Dark) Clear->Action1 Action2 Check Application Pink->Action2 Action3 Discard Immediately Dark->Action3 Synth Synthesis? Action2->Synth Bio Bioassay / Kinetics? Action2->Bio Recover Add Antioxidant (Ascorbic Acid) & Use Synth->Recover Stop Discard (High Risk of Artifacts) Bio->Stop

Figure 2: Sample integrity decision matrix.

References

  • BenchChem Technical Support. Technical Guide: Stability and Handling of 4-Bromo-N1-ethylbenzene-1,2-diamine. (General principles for halogenated phenylenediamines).

  • Sigma-Aldrich. Product Specification: 4-Bromo-1,2-diaminobenzene derivatives. (Storage conditions: 2-8°C, Inert gas).

  • Engeloch, C. et al. (2008).[1] Stability of screening compounds in wet DMSO.[1] Journal of Biomolecular Screening.[1] (Data on DMSO/Water degradation pathways).

  • PubChem. Compound Summary: 4-Bromobenzene-1,2-diamine.[2] (Chemical properties and oxidation liability).[3]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Methoxy- vs. Isopropoxy-Substituted Phenylenediamines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Phenylenediamines are foundational building blocks in the synthesis of a vast array of functional materials, from high-performance polymers and antioxidants to crucial pharmaceutical intermediates like benzimidazoles and quinoxalines.[1][2] The strategic placement of substituents on the phenylenediamine core is a key method for tuning the electronic and steric properties of the molecule, thereby controlling its reactivity and the characteristics of the final product.

Among the most common substituents are alkoxy groups, such as methoxy (-OCH₃) and isopropoxy (-OCH(CH₃)₂). While both are oxygen-linked and might be presumed to have similar effects, their reactivity profiles can diverge significantly. This guide provides an in-depth comparison of the reactivity of methoxy- and isopropoxy-substituted phenylenediamines, supported by mechanistic principles and experimental data. We will explore how the subtle interplay of electronic and steric effects governs their behavior in key chemical transformations, offering researchers the insights needed to make informed decisions in catalyst design, drug development, and materials science.

Section 1: The Dueling Influences: Electronic vs. Steric Effects

The reactivity of a substituted aromatic amine is primarily dictated by the electronic and steric nature of its substituents. For alkoxy groups, this involves a competition between their electron-donating resonance effect and their electron-withdrawing inductive effect, complicated by their physical bulk.

Electronic Effects: A Tale of Two Similar Donors

Both methoxy and isopropoxy groups are considered activating, ortho, para-directing groups in electrophilic aromatic substitution.[3] This is because the lone pairs on the oxygen atom can be delocalized into the aromatic ring through resonance (a positive mesomeric or +M effect).[4][5] This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions, making it more reactive towards electrophiles.[6]

Simultaneously, the high electronegativity of the oxygen atom withdraws electron density from the ring through the sigma bond (an inductive or -I effect).[4][7] However, for alkoxy groups, the electron-donating resonance effect is significantly stronger than the electron-withdrawing inductive effect, leading to a net activation of the aromatic ring.[5]

To quantitatively compare the electronic influence of these two groups, we can look at their Hammett substituent constants (σ), which measure the electron-donating or -withdrawing ability of a substituent. The constants for the para position (σₚ), where resonance effects are most pronounced, are remarkably similar:

  • Methoxy (p-OCH₃): σₚ = -0.28[8]

  • Isopropoxy (p-OCH(CH₃)₂): σₚ = -0.28[9]

This near-identical value indicates that, from a purely electronic standpoint, the methoxy and isopropoxy groups have a virtually indistinguishable influence on the reactivity of the phenylenediamine ring.[9] Therefore, any significant differences in their reactivity must arise from other factors.

Caption: Dominance of the resonance effect in alkoxy groups.

Steric Hindrance: The Decisive Factor

The primary point of divergence between the methoxy and isopropoxy groups is their size, or steric bulk. The isopropoxy group, with its two additional methyl groups, occupies a significantly larger volume of space than the methoxy group.[3] This steric hindrance has profound implications for reaction kinetics and regioselectivity.[10][11]

Reactions that require a reagent to approach the phenylenediamine, particularly at the positions adjacent (ortho) to the alkoxy group, will be significantly impeded by the bulky isopropoxy group.[12] This can lead to slower reaction rates or a shift in product distribution towards the less hindered para position. In contrast, the smaller methoxy group presents a much lower steric barrier, allowing for easier access to the ortho positions.

Steric_Hindrance cluster_Methoxy Methoxy Group cluster_Isopropoxy Isopropoxy Group O1 O C1 C H1 H H2 H H3 H O2 O C2 C H4 H C3 C C4 C H5 H H6 H H7 H H8 H H9 H H10 H Comparison Steric Bulk: Isopropoxy >> Methoxy Experimental_Workflow cluster_Setup Parallel Reaction Setup A1 Flask A: Methoxy-PD A2 Add EtOH, Benzaldehyde, Acetic Acid Catalyst A1->A2 B1 Flask B: Isopropoxy-PD B2 Add EtOH, Benzaldehyde, Acetic Acid Catalyst B1->B2 A3 Reflux & Monitor by TLC A2->A3 B3 Reflux & Monitor by TLC B2->B3 A4 Workup & Isolation (Precipitation, Filtration) A3->A4 B4 Workup & Isolation (Precipitation, Filtration) B3->B4 A5 Analyze Yield & Purity A4->A5 B5 Analyze Yield & Purity B4->B5 Compare Compare Results: Yield & Reaction Time A5->Compare B5->Compare

Sources

A Researcher's Guide to the Infrared Spectroscopy of 4-Bromo-5-isopropoxybenzene-1,2-diamine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the structural nuances of novel compounds is paramount. Infrared (IR) spectroscopy serves as a fundamental tool for elucidating the functional groups within a molecule, providing a unique vibrational fingerprint. This guide offers an in-depth analysis of the expected IR spectroscopic features of 4-Bromo-5-isopropoxybenzene-1,2-diamine, a substituted aromatic diamine with potential applications in medicinal chemistry and materials science. By comparing its predicted spectral data with that of analogous structures, this document provides a framework for the characterization and quality control of this compound.

The Vibrational Signature: Decoding the Structure of 4-Bromo-5-isopropoxybenzene-1,2-diamine

The structure of 4-Bromo-5-isopropoxybenzene-1,2-diamine incorporates several key functional groups that give rise to characteristic absorption bands in the IR spectrum. These include the N-H stretches of the primary aromatic amine, the C-N bonds, the aromatic C-H and C=C bonds of the benzene ring, the C-O-C linkage of the isopropoxy group, and the C-Br bond. The substitution pattern on the benzene ring also influences the spectrum, particularly in the fingerprint region.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; "4-Bromo-5-isopropoxybenzene-1,2-diamine" [pos="2,3!"]; N1 [label="NH2", pos="0,1!", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"]; N2 [label="NH2", pos="0,-1!", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"]; C1 [label="C", pos="1,2!"]; C2 [label="C", pos="1,0!"]; C3 [label="C", pos="2,-1.5!"]; C4 [label="C", pos="3,-0.5!"]; C5 [label="C", pos="3,1.5!"]; C6 [label="C", pos="2,2.5!"]; Br [label="Br", pos="4,-1!", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"]; O [label="O", pos="4,2!", fontcolor="#202124", style=filled, fillcolor="#FBBC05"]; Ciso1 [label="CH", pos="5,2.5!"]; Ciso2 [label="CH3", pos="6,2!"]; Ciso3 [label="CH3", pos="5,3.5!"];

C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- N1; C2 -- N2; C4 -- Br; C5 -- O; O -- Ciso1; Ciso1 -- Ciso2; Ciso1 -- Ciso3; } Structure of 4-Bromo-5-isopropoxybenzene-1,2-diamine.

Comparative Analysis of Key IR Absorption Peaks

The following table summarizes the expected IR absorption peaks for 4-Bromo-5-isopropoxybenzene-1,2-diamine, with comparisons to related compounds to aid in spectral interpretation.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) for 4-Bromo-5-isopropoxybenzene-1,2-diamine Comparative Data and Rationale
Primary Aromatic Amine (NH₂) N-H Stretch3400-3250 (two bands)Primary amines typically show two bands in this region corresponding to asymmetric and symmetric stretching.[1][2] The position can be influenced by hydrogen bonding.[3]
N-H Bend (Scissoring)1650-1580This bending vibration is characteristic of primary amines.[1][3]
Aromatic C-N C-N Stretch1335-1250Aromatic amines exhibit a strong C-N stretching band in this region.[1][2]
Aromatic Ring C-H Stretch3100-3000Aromatic C-H stretches appear at slightly higher wavenumbers than aliphatic C-H stretches.[4][5]
C=C Stretch1600-1450 (multiple bands)The benzene ring gives rise to several characteristic C=C stretching bands.[4][6]
C-H Out-of-Plane Bending900-675The substitution pattern on the benzene ring influences the position of these bands.[5][7] For a 1,2,4,5-tetrasubstituted benzene, a strong band is expected in the 870-800 cm⁻¹ region.
Isopropyl Ether C-O-C Asymmetric Stretch~1250Phenyl alkyl ethers typically show a strong absorbance for the asymmetric C-O stretching around this wavenumber.[8][9][10]
C-O-C Symmetric Stretch~1050A second strong absorbance for the symmetric C-O stretching is also characteristic of phenyl alkyl ethers.[8][9][10]
C-H Stretch (Isopropyl)3000-2850The sp³ hybridized C-H bonds of the isopropyl group will absorb in this region.[11]
Aryl Halide C-Br Stretch690-515The C-Br stretching vibration for aromatic bromides is found in the lower frequency region of the spectrum.[4]

Experimental Protocol: Acquiring a High-Quality IR Spectrum

To obtain a reliable IR spectrum of 4-Bromo-5-isopropoxybenzene-1,2-diamine, the following protocol is recommended:

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum.

  • Place a small amount of the solid 4-Bromo-5-isopropoxybenzene-1,2-diamine sample onto the ATR crystal.

  • Apply pressure using the ATR accessory's anvil to ensure good contact between the sample and the crystal.

  • Record the sample spectrum.

Data Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32 (signal-to-noise ratio dependent)

Data Processing:

  • Perform a background subtraction.

  • If necessary, perform an ATR correction to account for the wavelength-dependent depth of penetration of the IR beam.

dot graph "Experimental_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#4285F4"]; A [label="Clean ATR Crystal"]; B [label="Record Background Spectrum"]; C [label="Place Sample on Crystal"]; D [label="Apply Pressure"]; E [label="Record Sample Spectrum"]; F [label="Process Data (Background Subtraction, ATR Correction)"]; G [label="Analyze Spectrum", fillcolor="#34A853"];

A -> B -> C -> D -> E -> F -> G; } Workflow for acquiring an IR spectrum using ATR-FTIR.

Interpreting the Spectrum: A Self-Validating Approach

The trustworthiness of the spectral interpretation relies on the consistency of the observed peaks with established correlation charts and comparative data. For 4-Bromo-5-isopropoxybenzene-1,2-diamine, the presence of two distinct N-H stretching bands, characteristic aromatic C=C and C-H absorptions, strong C-O ether bands, and a low-frequency C-Br stretch would collectively validate the compound's structure. The absence of significant peaks in other regions (e.g., a strong, broad O-H stretch around 3300 cm⁻¹ or a sharp C=O stretch around 1700 cm⁻¹) would rule out common impurities or alternative structures.

Conclusion

The infrared spectrum of 4-Bromo-5-isopropoxybenzene-1,2-diamine is predicted to exhibit a unique combination of absorption bands corresponding to its primary aromatic amine, isopropoxy, and bromo-substituted benzene functionalities. By leveraging the comparative data and the experimental protocol outlined in this guide, researchers can confidently identify and characterize this compound, ensuring its purity and structural integrity for downstream applications in drug discovery and materials science.

References

  • UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • International Journal of Academic Research and Development. (2022). Study of the composition of amines using IR spectroscopy. Retrieved from [Link]

  • PubMed. (2000). [Influence of solvents on IR spectrum of aromatic amines]. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • ACS Publications. (2011). Effect of Aromatic Amine−Metal Interaction on Surface Vibrational Raman Spectroscopy of Adsorbed Molecules Investigated by Density Functional Theory. Retrieved from [Link]

  • OpenStax. (2023). 18.8 Spectroscopy of Ethers - Organic Chemistry. Retrieved from [Link]

  • Pressbooks. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • NIST WebBook. (n.d.). Isopropyl phenyl ketone. Retrieved from [Link]

  • Northern Illinois University. (n.d.). IR Absorption Frequencies. Retrieved from [Link]

  • Spectroscopy Online. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Retrieved from [Link]

  • PubMed. (1997). Infrared Spectra Simulation of Substituted Benzene Derivatives on the Basis of a 3D Structure Representation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

  • Spectra Analysis Instruments, Inc. (n.d.). Determining benzene ring substitution patterns from IR spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 18.8: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • SIELC Technologies. (2018). Isopropyl phenyl ether. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. Retrieved from [Link]

  • Kwantlen Polytechnic University. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • YouTube. (2021). Lec15 - IR Spectra of Aromatic Compounds. Retrieved from [Link]

  • Pressbooks. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

Sources

A Comparative Guide to the Validation of 4-Bromo-5-isopropoxybenzene-1,2-diamine Synthesis via LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous validation of synthesized compounds is a cornerstone of scientific rigor and a prerequisite for advancing therapeutic candidates. This guide provides an in-depth, objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the validation of 4-Bromo-5-isopropoxybenzene-1,2-diamine synthesis, a crucial intermediate in various pharmaceutical pathways. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The synthesis of aromatic diamines like 4-Bromo-5-isopropoxybenzene-1,2-diamine is a common yet critical step in the preparation of numerous active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of the final drug product. Therefore, a robust analytical method to confirm the identity and purity of the synthesized compound is paramount. LC-MS has emerged as a powerful and widely adopted technique for this purpose, offering high sensitivity and specificity.[1][2]

The Rationale for LC-MS in Synthesis Validation

Traditionally, techniques like Thin Layer Chromatography (TLC) were used for reaction monitoring.[3] However, LC-MS provides a significant leap forward by coupling the superior separation capabilities of liquid chromatography with the precise mass identification of mass spectrometry.[1] This combination allows for not only the confirmation of the target compound's molecular weight but also the detection and potential identification of reaction byproducts and impurities.[3] In the context of 4-Bromo-5-isopropoxybenzene-1,2-diamine synthesis, this is particularly important for identifying potential isomers or over-brominated species that may arise during the reaction.

Experimental Design: A Self-Validating System

A robust validation process is inherently self-validating. This means that the experimental design should include controls and checks that confirm the reliability of the results. Here, we outline a comprehensive approach to validating the synthesis of 4-Bromo-5-isopropoxybenzene-1,2-diamine.

Part 1: Synthesis of 4-Bromo-5-isopropoxybenzene-1,2-diamine

A common synthetic route to aromatic diamines involves the reduction of a corresponding dinitro or nitro-amino precursor. The synthesis of 4-Bromo-5-isopropoxybenzene-1,2-diamine can be conceptualized through a multi-step process, often starting from a commercially available substituted benzene derivative. A plausible, though not definitively published, pathway involves the nitration of a bromo-isopropoxybenzene precursor, followed by reduction of the nitro groups.

Hypothetical Synthesis Pathway:

Synthesis_Pathway 4-Bromo-1-isopropoxybenzene 4-Bromo-1-isopropoxybenzene 4-Bromo-5-isopropoxy-1,2-dinitrobenzene 4-Bromo-5-isopropoxy-1,2-dinitrobenzene 4-Bromo-1-isopropoxybenzene->4-Bromo-5-isopropoxy-1,2-dinitrobenzene Nitration (HNO3, H2SO4) 4-Bromo-5-isopropoxybenzene-1,2-diamine 4-Bromo-5-isopropoxybenzene-1,2-diamine 4-Bromo-5-isopropoxy-1,2-dinitrobenzene->4-Bromo-5-isopropoxybenzene-1,2-diamine Reduction (e.g., SnCl2, HCl or H2/Pd-C) LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Crude_Product Synthesized Crude Product Dilution Dilute in Mobile Phase Crude_Product->Dilution Filtration Filter (0.22 µm syringe filter) Dilution->Filtration Autosampler Autosampler Injection Filtration->Autosampler LC_Column C18 Reverse-Phase Column Autosampler->LC_Column Gradient_Elution Gradient Elution (e.g., Water/Acetonitrile with 0.1% Formic Acid) LC_Column->Gradient_Elution Ionization Electrospray Ionization (ESI) Gradient_Elution->Ionization Mass_Analyzer Mass Analyzer (e.g., Quadrupole or TOF) Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Chromatogram Total Ion Chromatogram (TIC) Detector->Chromatogram Mass_Spectrum Mass Spectrum of Eluted Peaks Chromatogram->Mass_Spectrum Data_Interpretation Data Interpretation Mass_Spectrum->Data_Interpretation

Sources

A Comparative Guide to Reference Standards for the Analysis of 4-Bromo-5-isopropoxybenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Novel Intermediates

In the landscape of pharmaceutical research and development, the journey from a promising molecule to a therapeutic agent is paved with rigorous analytical scrutiny. Intermediates such as 4-Bromo-5-isopropoxybenzene-1,2-diamine, a substituted aromatic diamine, are critical building blocks in the synthesis of complex active pharmaceutical ingredients (APIs). The purity and characterization of these intermediates are paramount, as any impurities can propagate through subsequent synthetic steps, potentially impacting the safety and efficacy of the final drug product.

Accurate quantification and impurity profiling of such novel compounds necessitate the use of well-characterized reference standards. However, for non-pharmacopeial, early-stage intermediates, the availability of Certified Reference Materials (CRMs) from accredited bodies like USP, EP, or BP is often non-existent. Researchers are therefore faced with a critical choice: rely on commercially available but uncertified batches of the material, or invest in the preparation and qualification of an in-house, secondary reference standard.

This guide provides a comprehensive comparison of these two common approaches for establishing a reference standard for the analysis of 4-Bromo-5-isopropoxybenzene-1,2-diamine. We will delve into the practical workflows for the qualification of a commercial batch versus the synthesis and characterization of an in-house standard, providing detailed experimental protocols and objective data to guide researchers in making informed decisions that ensure analytical accuracy and regulatory compliance.

The Reference Standard Dilemma: Commercial Batch vs. In-House Qualification

The ideal reference standard is a Certified Reference Material (CRM), which has its property values certified by a rigorous, metrologically valid procedure.[1][2][3] In the absence of a CRM for 4-Bromo-5-isopropoxybenzene-1,2-diamine, we must compare the next best alternatives.

FeatureCommercial Uncertified BatchIn-House Qualified Secondary Standard
Source Purchased from a chemical supplier.Synthesized and purified in-house.
Purity Stated by the supplier (e.g., >95%), but not independently verified with comprehensive methods.Determined through a battery of orthogonal analytical techniques.
Traceability Limited traceability to a certified standard.Characterized against a primary standard if available, or through definitive methods.
Cost Lower initial cost.Higher initial investment in time and resources for synthesis and characterization.
Confidence Lower confidence in purity and identity without further characterization.High confidence in purity, identity, and stability, with comprehensive documentation.
Regulatory View May be acceptable for early-stage research but is insufficient for later-stage development and quality control.A well-characterized secondary standard is a robust and defensible choice for all stages of development.

Workflow for Qualification of a Commercial Batch

When a commercial, uncertified batch of 4-Bromo-5-isopropoxybenzene-1,2-diamine is procured, a thorough qualification is necessary to establish its fitness for use as a reference standard. This process involves confirming its identity and determining its purity through multiple analytical techniques.

G cluster_0 Commercial Batch Qualification Workflow cluster_1 Identity Tests cluster_2 Purity Tests A Procure Commercial Batch of 4-Bromo-5-isopropoxybenzene-1,2-diamine B Identity Confirmation A->B C Purity Assessment (Orthogonal Methods) A->C B1 ¹H NMR B->B1 B2 Mass Spectrometry (MS) B->B2 B3 FTIR B->B3 C1 HPLC-UV (Main Component Assay) C->C1 C2 GC-MS (Volatile Impurities) C->C2 C3 Loss on Drying (LOD) C->C3 C4 Residue on Ignition (ROI) C->C4 D Assignment of Purity Value E Documentation & Certificate of Analysis D->E B1->D B2->D B3->D C1->D C2->D C3->D C4->D

Caption: Workflow for the qualification of a commercial batch of 4-Bromo-5-isopropoxybenzene-1,2-diamine.

Workflow for In-House Synthesis and Qualification

For ultimate control and confidence, synthesizing and qualifying a batch of 4-Bromo-5-isopropoxybenzene-1,2-diamine in-house is the preferred method for generating a secondary reference standard.

G cluster_0 In-House Standard Preparation Workflow cluster_1 Purification Methods A Synthesis of 4-Bromo-5-isopropoxybenzene-1,2-diamine B Purification A->B B1 Recrystallization B->B1 B2 Column Chromatography B->B2 C Characterization & Qualification C_node Comprehensive Characterization (as per Commercial Batch Workflow) C->C_node D Assignment of Purity & Potency E Stability Study D->E F Documentation & Certificate of Analysis D->F B1->C B2->C C_node->D

Caption: Workflow for the preparation of an in-house secondary reference standard.

Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-5-isopropoxybenzene-1,2-diamine

This synthesis is a modification of known procedures for related aromatic diamines.

  • Starting Material: 4-Bromo-5-isopropoxy-2-nitroaniline.

  • Reduction:

    • Dissolve 4-Bromo-5-isopropoxy-2-nitroaniline in ethanol in a round-bottom flask.

    • Add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) in excess.

    • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

    • Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol is designed for the purity determination and assay of 4-Bromo-5-isopropoxybenzene-1,2-diamine. Aromatic amines are amenable to reverse-phase HPLC.[4][5]

  • Instrumentation: HPLC with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the reference standard and sample in methanol to a concentration of approximately 0.5 mg/mL.

Purity Calculation (Area %):

Purity (%) = (Area of Main Peak / Total Area of all Peaks) x 100

Protocol 3: Identity Confirmation by ¹H NMR and Mass Spectrometry
  • ¹H NMR Spectroscopy:

    • Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

    • The resulting spectrum should be consistent with the expected structure of 4-Bromo-5-isopropoxybenzene-1,2-diamine, showing characteristic peaks for the aromatic protons, the isopropoxy group, and the amine protons.

  • Mass Spectrometry (MS):

    • Analyze the sample using an LC-MS system with electrospray ionization (ESI) in positive mode.

    • The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺. The isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in approximately 1:1 ratio) should be clearly visible.

Comparative Data (Hypothetical)

The following table represents hypothetical data from the characterization of a commercial batch and a newly synthesized in-house lot of 4-Bromo-5-isopropoxybenzene-1,2-diamine.

AnalysisCommercial Batch "Lot A"In-House Standard "IHS-001"
¹H NMR Consistent with structure.Consistent with structure.
Mass Spec [M+H]⁺ m/z 245.0/247.0, correct isotopic pattern.m/z 245.0/247.0, correct isotopic pattern.
HPLC Purity (Area %) 96.8%99.7%
Major Impurity (HPLC) 1.5% at RRT 0.85 (unknown)0.15% at RRT 0.92 (starting material)
Loss on Drying (LOD) 0.4%0.1%
Residue on Ignition (ROI) 0.2%<0.1%
Assigned Purity 96.2% 99.5%

Assigned Purity = HPLC Purity x (100 - LOD - ROI) / 100

Discussion and Conclusion: A Risk-Based Approach

The data clearly illustrates the potential discrepancy between a commercially available reagent and a meticulously prepared in-house standard. While "Lot A" has an identity consistent with the target molecule, its lower purity and the presence of a significant unknown impurity make it a less reliable standard for quantitative analysis. Using a 96.2% pure standard without proper qualification would introduce a significant positive bias in the analysis of test samples.

The in-house standard, "IHS-001," demonstrates superior purity, with only a minor, identifiable impurity. This high level of characterization provides a strong foundation for accurate and precise analytical measurements.

Recommendation:

  • For early-stage, non-critical research , a commercially available batch may be used after a basic identity confirmation (e.g., by ¹H NMR or MS). However, it is crucial to acknowledge the potential for inaccurate quantification.

  • For process development, quality control, and any regulated studies , the development of a well-characterized in-house secondary reference standard is the only scientifically sound and defensible approach. The initial investment in synthesis and qualification is offset by the long-term reliability and accuracy of the analytical data generated.

By adopting a rigorous, evidence-based approach to reference standard management, even for novel intermediates, researchers and drug developers can ensure the integrity of their data and the quality of their products.

References

  • SynThink Research Chemicals.
  • Valcarcel M, Cardenas S, Gallego M, et al. Study of Nine Aromatic Diamidines Designed to Optimize Their Analysis by HPLC.
  • Sigma-Aldrich.
  • Graham B Jackson Pty Ltd.
  • Merck Millipore.
  • Sigma-Aldrich.
  • Fisher Scientific.
  • Waters. Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software.

Sources

Safety Operating Guide

Proper Disposal of 4-Bromo-5-isopropoxybenzene-1,2-diamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Prioritizing Safety and Compliance

The core principle of this guide is to treat 4-Bromo-5-isopropoxybenzene-1,2-diamine as a hazardous waste unless definitively proven otherwise. Aromatic amines as a class are recognized for their potential toxicity, with some being carcinogenic, and they can pose a significant threat to aquatic ecosystems.[1][2] Similarly, brominated aromatic compounds can be persistent in the environment and may require specific disposal methods for complete destruction.[3][4][5] Therefore, a cautious and well-documented approach to disposal is essential.

Hazard Identification and Risk Assessment

Based on the hazard classifications of structurally similar compounds, such as 5-Bromo-N1-isopropylbenzene-1,2-diamine and 4-bromo-5-methoxy-benzene-1,2-diamine, 4-Bromo-5-isopropoxybenzene-1,2-diamine should be handled as a substance with the potential for the following hazards:[6][7]

  • Acute Oral Toxicity: Harmful if swallowed.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Incompatible Materials: Strong oxidizing agents, strong acids, and acid chlorides should be considered incompatible with this compound, as they are with similar aromatic amines.[8]

A thorough risk assessment should be conducted before handling this compound, considering the quantities being used and the specific laboratory procedures involved.

Personal Protective Equipment (PPE) and Handling

To mitigate the risks identified above, all personnel handling 4-Bromo-5-isopropoxybenzene-1,2-diamine must adhere to the following minimum PPE requirements.

Protection Type Specification Rationale
Hand Protection Nitrile rubber gloves. Gloves must be inspected before use and disposed of properly after handling.To prevent skin contact and irritation.[9]
Eye Protection Safety glasses with side-shields or chemical safety goggles.To protect against splashes and dust that can cause serious eye irritation.
Skin and Body Protection Laboratory coat.To prevent contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To minimize the inhalation of dust or vapors, which may cause respiratory irritation.[10]

Handling Precautions:

  • Avoid contact with skin and eyes.

  • Avoid the formation of dust and aerosols.

  • Wash hands thoroughly after handling.[8]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[8]

Spill Response Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the area if necessary. Ensure the area is well-ventilated, preferably under a chemical fume hood.

  • Don Appropriate PPE: Before attempting any cleanup, don the full PPE as outlined in the table above.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid creating dust. For liquid spills, use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the spill.

  • Collect the Waste: Place the spilled material and any contaminated absorbent into a suitable, clearly labeled, and sealed container for hazardous waste.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (such as ethanol or isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Dispose of Waste: Dispose of the sealed container and any other contaminated materials as hazardous waste according to the procedures in the following section.

Disposal Procedures for 4-Bromo-5-isopropoxybenzene-1,2-diamine

Proper disposal is a critical final step in the chemical lifecycle. Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[11]

Waste Segregation and Container Management

Workflow for Waste Segregation:

Caption: Decision workflow for proper waste segregation.

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation:

    • All waste containing 4-Bromo-5-isopropoxybenzene-1,2-diamine, including pure compound, reaction mixtures, and contaminated materials (e.g., gloves, absorbent pads), must be treated as hazardous waste.

    • Segregate this waste from other waste streams. Specifically, keep it separate from non-hazardous waste to avoid cross-contamination. If dissolved in a solvent, dispose of it in the appropriate halogenated or non-halogenated solvent waste stream.

  • Waste Container Selection and Labeling:

    • Use a compatible, leak-proof container for waste collection. The original container is often a suitable choice if it is in good condition.

    • The container must be clearly and accurately labeled. The label should include:

      • The words "Hazardous Waste"

      • The full chemical name: "4-Bromo-5-isopropoxybenzene-1,2-diamine"

      • The approximate concentration and quantity of the waste

      • The associated hazards (e.g., "Toxic," "Irritant")

      • The date of waste accumulation

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Ensure secondary containment is used to prevent spills in the storage area.

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal company.

    • Do not attempt to treat the chemical waste through methods such as incineration without proper facilities and authorization, as incomplete combustion can generate toxic byproducts like hydrogen bromide and polybrominated compounds.[4][5]

Conclusion: A Culture of Safety

The responsible management and disposal of laboratory chemicals are integral to scientific excellence. By adhering to the procedures outlined in this guide, researchers can ensure a safe laboratory environment, maintain regulatory compliance, and minimize their environmental impact. Fostering a proactive culture of safety is the collective responsibility of all laboratory personnel.

References

  • Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. PubMed. Available at: [Link]

  • Emissions of brominated compounds and polycyclic aromatic hydrocarbons during pyrolysis of E-waste debrominated in subcritical water. PubMed. Available at: [Link]

  • Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review. Aerosol and Air Quality Research. Available at: [Link]

  • Occurrence and Fate of Substituted p-Phenylenediamine-Derived Quinones in Hong Kong Wastewater Treatment Plants. PubMed. Available at: [Link]

  • Occurrence and Fate of Substituted p-Phenylenediamine-Derived Quinones in Hong Kong Wastewater Treatment Plants. PMC. Available at: [Link]

  • Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. MDPI. Available at: [Link]

  • (PDF) Emissions of brominated compounds and polycyclic aromatic hydrocarbons during pyrolysis of E-waste debrominated in subcritical water. ResearchGate. Available at: [Link]

  • Occurrence and Fate of Substituted p-Phenylenediamine-Derived Quinones in Hong Kong Wastewater Treatment Plants. ACS Publications. Available at: [Link]

  • Safety Data Sheet: p-phenylenediamine. Chemos GmbH&Co.KG. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.